molecular formula C9H5BrClN3O B1467139 1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1484211-97-3

1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467139
CAS No.: 1484211-97-3
M. Wt: 286.51 g/mol
InChI Key: JPGKAWGWONRQCJ-UHFFFAOYSA-N
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Description

“1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic compound. It contains a triazole ring, which is a type of heterocyclic ring structure found in a wide range of organic compounds. The compound also includes a bromo-chloro phenyl group, which suggests that it may have interesting chemical properties .

Scientific Research Applications

Synthesis and Characterization

  • The compound "1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde" has been involved in the synthesis of various heterocyclic systems. It has been used to synthesize derivatives like 3-(2-Phenylquinolin-4-yl)/3-(1-p-Chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazine, showing antibacterial activities. These compounds were characterized by elemental analyses, IR, 1H NMR, and mass spectra, confirming their structure and potential biological activities (Hui et al., 2000).

Molecular Probes and Detection

  • A fluorescence probe with characteristics of intramolecular charge transfer and aggregation-induced emission enhancement was designed using a derivative of the compound. The probe showed high selectivity and sensitivity toward homocysteine, with the potential for use in detecting homocysteine in living cells, indicating its application in biological systems (Chu et al., 2019).

Antimicrobial and Antioxidant Activities

  • Derivatives synthesized using "this compound" exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. The biological efficacy of these compounds was also supported by in silico molecular docking studies, indicating their potential as inhibitors of bacterial enzymes (Bhat et al., 2016).

Crystal Structure Analysis

  • The compound and its derivatives have been the subject of crystal structure analyses to understand their molecular configurations better. This analysis provides insights into their potential biological activities and their interactions at the molecular level, such as α-glycosidase inhibition and intermolecular interactions (Gonzaga et al., 2016).

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGKAWGWONRQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
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